molecular formula C7H9N3O B6203773 4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 16372-09-1

4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B6203773
CAS No.: 16372-09-1
M. Wt: 151.2
InChI Key:
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Description

4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrrolo[2,3-d]pyrimidine with methanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures to ensure the formation of the desired methoxy derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolo[2,3-d]pyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, primarily kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound has high binding affinity to kinases such as EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:

The uniqueness of this compound lies in its methoxy group, which influences its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

16372-09-1

Molecular Formula

C7H9N3O

Molecular Weight

151.2

Purity

0

Origin of Product

United States

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